molecular formula C15H18N2O6 B4818125 N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine

N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine

Cat. No. B4818125
M. Wt: 322.31 g/mol
InChI Key: ZYEKGRSWEYVVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine, also known as 5-MeO-DMT, is a naturally occurring psychedelic compound found in several plant species and in the venom of certain toads. It is a potent serotonin receptor agonist and has been used for centuries in traditional South American shamanic practices for its psychoactive effects. In recent years, 5-MeO-DMT has gained popularity in the scientific community for its potential therapeutic applications and as a tool for studying the brain and consciousness.

Mechanism of Action

N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound also activates other serotonin receptors, including 5-HT1A and 5-HT2C. The exact mechanism of action of N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine is not fully understood, but it is thought to modulate the activity of the prefrontal cortex, which is involved in higher cognitive functions and self-awareness.
Biochemical and Physiological Effects
N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound also increases levels of the neurotransmitter dopamine, which is involved in the regulation of reward and motivation. Additionally, N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine in lab experiments is its potency and specificity as a serotonin receptor agonist. This allows researchers to study the effects of serotonin activation on the brain and behavior in a controlled manner. However, one limitation is the potential for adverse effects, such as changes in heart rate and blood pressure, which may complicate experimental designs.

Future Directions

There are several potential future directions for research on N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine. One area of interest is its potential as a therapeutic agent for mental health disorders, particularly addiction and PTSD. Additionally, further research is needed to understand the exact mechanism of action of the compound and its effects on the brain and behavior. Finally, studies are needed to determine the safety and efficacy of N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine in clinical settings.

Scientific Research Applications

Research on N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine has primarily focused on its potential therapeutic applications, particularly in the treatment of addiction, depression, anxiety, and PTSD. Studies have shown that the compound can induce profound mystical experiences and spiritual insights, which may have therapeutic benefits. Additionally, N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine has been used as a tool for studying the brain and consciousness, particularly in the context of altered states of consciousness.

properties

IUPAC Name

2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-17-9(15(20)16-7-11(18)19)5-8-6-10(21-2)13(22-3)14(23-4)12(8)17/h5-6H,7H2,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEKGRSWEYVVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.